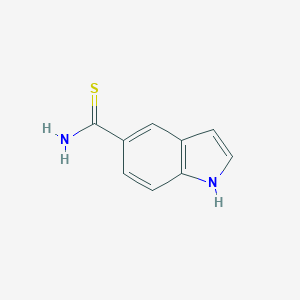

1H-Indole-5-carbothioamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-Indole-5-carbothioamide derivatives involves multiple steps, including reactions with isocyanides, thiosemicarbazides, and secondary amines. One approach involves converting 2-(acylmethyl)phenyl isocyanides into thiourea intermediates, which are then treated with trifluoroacetic acid to yield 1H-Indole-1-carbothioamides in fair-to-good yields (Kobayashi, Yamane, & Fukamachi, 2013).

Molecular Structure Analysis

The molecular structure of 1H-Indole-5-carbothioamide derivatives has been characterized using X-ray diffraction studies. These studies reveal intricate details about the crystal packing, hydrogen bonding, and intermolecular interactions within the compounds, contributing significantly to their stability and reactivity (Kumara et al., 2017).

Chemical Reactions and Properties

1H-Indole-5-carbothioamide and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. These reactions include cyclization, carboamination, and interactions with active halogen-containing reagents, enabling the synthesis of complex heterocyclic compounds (Attaby, Ramla, & Gouda, 2007).

Aplicaciones Científicas De Investigación

-

Antiviral Activity

-

Anti-inflammatory Activity

-

Anticancer Activity

-

Anti-HIV Activity

- Field: Virology .

- Application: Some indole derivatives have been reported to have anti-HIV properties .

- Method: These compounds were synthesized and their molecular docking studies were performed .

- Results: Some novel indolyl and oxochromenyl xanthenone derivatives showed potential as anti-HIV-1 agents .

-

Antioxidant Activity

- Field: Biochemistry .

- Application: Indole derivatives have been synthesized with the aim of getting highly potent antioxidant agents .

- Method: The antioxidant activity was evaluated by the DPPH assay and the reducing power assay .

- Results: Some compounds were found to be potent compared with standard ascorbic acid in antioxidant evaluation .

-

Preparation of Potential Fructose Bisphosphatase Inhibitors

- Field: Biochemistry .

- Application: Indole derivatives are used for the preparation of potential fructose bisphosphatase inhibitors .

- Method: Specific indole derivatives are synthesized and tested for their inhibitory activity against fructose bisphosphatase .

- Results: Some compounds showed inhibitory activity against fructose bisphosphatase .

-

Preparation of Protein Kinase Cθ Inhibitors

- Field: Biochemistry .

- Application: Indole derivatives are used for the preparation of potential protein kinase Cθ inhibitors .

- Method: Specific indole derivatives are synthesized and tested for their inhibitory activity against protein kinase Cθ .

- Results: Some compounds showed inhibitory activity against protein kinase Cθ .

-

Medicinal Applications of Indole-Containing Metal Complexes

- Field: Medicinal Chemistry .

- Application: Indole-containing metal complexes have significant biological activity and are used in the development of effective medicinal agents .

- Method: Specific indole-containing metal complexes are synthesized and their biological and pharmacological activities are studied .

- Results: Some of these complexes have shown promising results in the area of drug discovery .

-

Preparation of Anticancer Agents

- Field: Oncology .

- Application: Amide derivatives of thiazole-indole-isoxazoles have been prepared as potential anticancer agents .

- Method: These compounds were synthesized and their structures were confirmed by analytical data. They were then assessed for their cytotoxic activities against human cancer cell lines .

- Results: Some compounds showed moderate cytotoxic activity. Among them, five compounds displayed significant potential activity .

-

Preparation of Potential Fructose Bisphosphatase Inhibitors

- Field: Biochemistry .

- Application: Indole derivatives are used for the preparation of potential fructose bisphosphatase inhibitors .

- Method: Specific indole derivatives are synthesized and tested for their inhibitory activity against fructose bisphosphatase .

- Results: Some compounds showed inhibitory activity against fructose bisphosphatase .

-

Preparation of Protein Kinase Cθ Inhibitors

- Field: Biochemistry .

- Application: Indole derivatives are used for the preparation of potential protein kinase Cθ inhibitors .

- Method: Specific indole derivatives are synthesized and tested for their inhibitory activity against protein kinase Cθ .

- Results: Some compounds showed inhibitory activity against protein kinase Cθ .

-

Preparation of Anti-proliferative & Anti-inflammatory Agents

- Field: Pharmaceutical Chemistry .

- Application: Indole-5-carboxaldehyde, a derivative of indole, is used as a reactant in preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents .

- Method: Specific curcumin derivatives are synthesized using Indole-5-carboxaldehyde and tested for their anti-proliferative & anti-inflammatory activities .

- Results: Some compounds showed promising anti-proliferative & anti-inflammatory activities .

Safety And Hazards

Direcciones Futuras

Indole derivatives have been attracting increasing attention in recent years due to their diverse biological activities . They have been used in the treatment of various disorders in the human body . Therefore, the exploration of novel methods of synthesis and the investigation of the biological activities of compounds like 1H-Indole-5-carbothioamide could be a promising direction for future research .

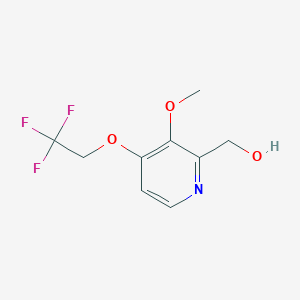

Propiedades

IUPAC Name |

1H-indole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWDVBRNTWWNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592029 | |

| Record name | 1H-Indole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-5-carbothioamide | |

CAS RN |

114948-09-3 | |

| Record name | 1H-Indole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)

![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)